molecular formula C22H18ClFN4OS B8234440 7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one

7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B8234440
M. Wt: 440.9 g/mol
InChI Key: MRIPODMHWNXHMH-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidin-4-one core, substituted with a 2-chlorophenyl group at the 7-position and a 4-(2-fluorophenyl)piperazin-1-yl group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidin-4-one core. This can be achieved through a condensation reaction between a thieno[3,2-d]pyrimidine derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the thieno[3,2-d]pyrimidin-4-one core with a 2-chlorophenyl halide in the presence of a base such as potassium carbonate.

    Attachment of the 4-(2-Fluorophenyl)piperazin-1-yl Group: The final step involves the reaction of the intermediate compound with 4-(2-fluorophenyl)piperazine. This can be achieved through a nucleophilic substitution reaction, typically using a suitable solvent such as dimethylformamide (DMF) and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with potential changes in biological activity.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of reduced derivatives with different chemical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the chlorine atom in the 2-chlorophenyl group can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate, sodium hydride), solvents (DMF, dichloromethane).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can result in the formation of amine or alcohol derivatives.

Scientific Research Applications

7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals, particularly as potential therapeutic agents for the treatment of various diseases such as cancer, neurological disorders, and infectious diseases.

    Pharmacology: The compound is used in pharmacological studies to investigate its effects on various biological targets, including receptors, enzymes, and ion channels.

    Biochemistry: The compound is used in biochemical assays to study its interactions with proteins and other biomolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets in the body. These targets can include:

    Receptors: The compound may bind to specific receptors, such as G protein-coupled receptors or ion channels, leading to changes in cellular signaling pathways.

    Enzymes: The compound may inhibit or activate specific enzymes, affecting various metabolic processes.

    Ion Channels: The compound may modulate the activity of ion channels, influencing the flow of ions across cell membranes and affecting cellular excitability.

The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    7-(2-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one: This compound has a similar structure but with a methyl group instead of a fluorine atom. The presence of the methyl group can affect the compound’s chemical properties and biological activity.

    7-(2-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one: This compound has a chlorine atom instead of a fluorine atom. The presence of the chlorine atom can influence the compound’s reactivity and interactions with biological targets.

    7-(2-chlorophenyl)-2-[4-(2-bromophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one: This compound has a bromine atom instead of a fluorine atom. The presence of the bromine atom can affect the compound’s chemical stability and biological effects.

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4OS/c23-16-6-2-1-5-14(16)15-13-30-20-19(15)25-22(26-21(20)29)28-11-9-27(10-12-28)18-8-4-3-7-17(18)24/h1-8,13H,9-12H2,(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIPODMHWNXHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)C4=C(N3)C(=CS4)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)C4=C(N3)C(=CS4)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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